molecular formula C8H14Cl2N2 B13532293 p-Dimethylaminoaniline dihydrochloride CAS No. 103813-59-8

p-Dimethylaminoaniline dihydrochloride

Cat. No.: B13532293
CAS No.: 103813-59-8
M. Wt: 209.11 g/mol
InChI Key: PXJHVKRLFWZUNV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Dimethylaminoaniline dihydrochloride typically involves the methylation of p-phenylenediamine. One common method involves the reaction of p-phenylenediamine with dimethyl sulfate in the presence of sodium bicarbonate and water . The reaction is carried out at a controlled temperature, initially maintained at 18–22°C using an ice bath, and later raised to 60–65°C to complete the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: p-Dimethylaminoaniline dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

p-Dimethylaminoaniline dihydrochloride is widely used in scientific research due to its versatile properties :

Comparison with Similar Compounds

Uniqueness: p-Dimethylaminoaniline dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and applications in various scientific fields .

Properties

CAS No.

103813-59-8

Molecular Formula

C8H14Cl2N2

Molecular Weight

209.11 g/mol

IUPAC Name

1-N,4-N-dimethylbenzene-1,4-diamine;dihydrochloride

InChI

InChI=1S/C8H12N2.2ClH/c1-9-7-3-5-8(10-2)6-4-7;;/h3-6,9-10H,1-2H3;2*1H

InChI Key

PXJHVKRLFWZUNV-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)NC.Cl.Cl

Related CAS

99-98-9 (Parent)

Origin of Product

United States

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